(5-Chloro-thiazol-2-ylmethyl)-carbamic acid tert-butyl ester

Description

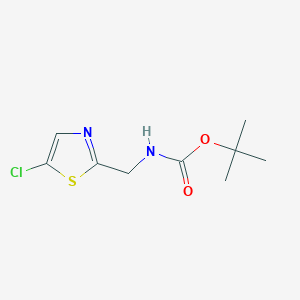

“(5-Chloro-thiazol-2-ylmethyl)-carbamic acid tert-butyl ester” is a tert-butyl carbamate derivative featuring a thiazole ring substituted with a chlorine atom at the 5-position. The tert-butyl carbamate group serves as a protective moiety for amines, commonly utilized in organic synthesis to enhance stability or modulate reactivity during multi-step reactions. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is substituted with a chloro group, which may influence electronic properties and participate in further functionalization (e.g., nucleophilic substitution). Synthesis methodologies for related tert-butyl carbamates often involve hydrazine-mediated deprotection or coupling reactions, followed by purification via column chromatography .

Properties

IUPAC Name |

tert-butyl N-[(5-chloro-1,3-thiazol-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-9(2,3)14-8(13)12-5-7-11-4-6(10)15-7/h4H,5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZFHBFUFNOASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(S1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-thiazol-2-ylmethyl)-carbamic acid tert-butyl ester typically involves the reaction of 5-chloro-2-methylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

5-Chloro-2-methylthiazole+tert-butyl chloroformatetriethylamine(5-Chloro-thiazol-2-ylmethyl)-carbamic acid tert-butyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving steps such as recrystallization and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-thiazol-2-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmacological agent . Similar thiazole derivatives are known for exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring's ability to modulate biological pathways makes it a valuable scaffold in drug design .

Table 1: Comparison of Biological Activities of Thiazole Derivatives

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Chloro-thiazole | Thiazole ring | Antimicrobial | Simpler structure |

| Carbamic Acid Derivatives | Carbamate functionality | Diverse pharmacological effects | Varies widely based on substituents |

| Thiazole-based Antimicrobials | Thiazole ring + various substitutions | Antibacterial/antifungal | Specific target selectivity |

The combination of the thiazole ring and the tert-butyl ester group may enhance solubility and bioavailability compared to simpler derivatives.

Antimicrobial Activity

Research indicates that compounds similar to (5-Chloro-thiazol-2-ylmethyl)-carbamic acid tert-butyl ester have shown promising antimicrobial activity . The mechanism typically involves inhibition of bacterial enzymes, leading to antimicrobial effects. Studies have highlighted its potential effectiveness against various bacterial strains, indicating its suitability for further development as an antimicrobial agent.

Anticancer Potential

The compound has also been explored for its anticancer properties . Analogues have demonstrated significant cytotoxicity against several cancer cell lines, including human glioblastoma and melanoma cells. For instance, certain thiazole-linked compounds exhibited promising anticancer activity due to specific substitutions on the thiazole ring .

Case Study: Anticancer Activity Assessment

A study evaluated various thiazole derivatives against cancer cell lines using the MTT colorimetric assay. Compounds with specific substituents showed enhanced efficacy compared to standard drugs like doxorubicin, suggesting that modifications in the thiazole structure can significantly influence biological activity .

Mechanism of Action

The mechanism of action of (5-Chloro-thiazol-2-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

(5-Formyl-thiazol-2-yl)-carbamic acid tert-butyl ester (CAS 391668-77-2)

- Substituent : 5-formyl group on the thiazole ring.

- Molecular Formula : C₉H₁₂N₂O₃S.

- Molecular Weight : 228.27 g/mol.

- Functional Groups : Aldehyde (reactivity for nucleophilic addition), carbamate.

- Key Difference : The formyl group offers a reactive site for further derivatization (e.g., condensation reactions), whereas the chloro group in the target compound may favor substitution chemistry .

[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester (CAS 2368870-59-9)

- Substituent : Oxadiazole ring with a 3-tert-butyl-phenyl group.

- Molecular Formula : C₁₈H₂₅N₃O₃.

- Molecular Weight : 331.41 g/mol.

- Functional Groups : Oxadiazole (electron-deficient heterocycle), carbamate.

[1-(5-Acetyl-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester (CAS 1159735-34-8)

(2-Benzo[1,3]dioxol-5-yl-2-oxo-ethyl)-carbamic acid tert-butyl ester (CAS 121505-99-5)

- Substituent : Benzodioxole ring and ketone.

- Molecular Formula : C₁₄H₁₇N₅O₅.

- Molecular Weight : 279.29 g/mol.

- Functional Groups : Benzodioxole (aromatic electron-rich system), ketone.

- Key Difference : The benzodioxole group may enhance π-π stacking interactions, while the ketone offers a site for reduction or Grignard reactions .

Data Table: Comparative Overview of Analogous Compounds

Research Findings and Implications

- Synthesis : Analogous tert-butyl carbamates are synthesized via hydrazine-mediated deprotection or coupling, with purification by column chromatography . The chloro substituent in the target compound may require tailored conditions (e.g., halogenation of thiazole precursors).

- Reactivity : Chloro groups facilitate cross-coupling (e.g., Suzuki) or nucleophilic substitution, whereas formyl or acetyl groups enable condensations or reductions.

- Biological Relevance: While direct antimicrobial data are lacking, tert-butyl carbamates are critical intermediates in drug development. The antibiotic resistance crisis underscores the need for novel scaffolds, which may involve functionalized heterocycles like thiazoles or oxadiazoles .

Biological Activity

(5-Chloro-thiazol-2-ylmethyl)-carbamic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on summarizing the available research findings regarding its biological activity, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound belongs to the class of carbamates, characterized by the presence of a carbamic acid moiety. The thiazole ring contributes to its biological properties, enhancing interactions with biological targets.

Structure

- Chemical Formula : C₉H₁₁ClN₂O₂S

- Molecular Weight : 232.71 g/mol

Anticancer Activity

Research has indicated that derivatives of carbamic acids, including this compound, exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines.

Case Study: Breast Cancer Cell Lines

A study evaluating the efficacy of various carbamate derivatives on breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) demonstrated that certain compounds exhibited promising IC₅₀ values:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5-Chloro-thiazol-2-ylmethyl-carbamate | MCF-7 | 15.4 |

| 5-Chloro-thiazol-2-ylmethyl-carbamate | SK-BR-3 | 12.3 |

| 5-Chloro-thiazol-2-ylmethyl-carbamate | MDA-MB-231 | 18.7 |

These results suggest that this compound could be a candidate for further development as an anticancer agent .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies indicate that it displays activity against various bacterial strains, including resistant strains.

Antibacterial Efficacy

In a study assessing the antibacterial activity of thiazole derivatives:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight the potential of this compound as an antibacterial agent .

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

- Disruption of Bacterial Cell Wall Synthesis : The thiazole moiety may interfere with bacterial cell wall integrity, leading to cell lysis .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early data suggest moderate bioavailability and favorable tissue distribution in key organs such as the liver and kidneys .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (5-Chloro-thiazol-2-ylmethyl)-carbamic acid tert-butyl ester, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroacetate as a key intermediate. A phase-transfer catalytic alkylation approach (e.g., using chiral catalysts like those described in phase-transfer reactions of thiazoline esters) can enhance enantioselectivity . Optimization includes monitoring reaction progress via HPLC or NMR, adjusting solvent polarity (e.g., dichloromethane vs. THF), and controlling temperature (0–25°C) to minimize side reactions like over-alkylation.

Q. How can the purity and structural integrity of the compound be validated during synthesis?

- Methodology : Use a combination of analytical techniques:

- LC-MS : To confirm molecular weight and detect impurities.

- ¹H/¹³C NMR : To verify the tert-butyl group (δ ~1.4 ppm for 9H singlet) and thiazole ring protons (δ 6.8–7.5 ppm) .

- FT-IR : To identify carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .

Q. What are the critical stability considerations for storing this compound?

- Methodology : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the thiazole ring or cleave the carbamate . Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life.

Advanced Research Questions

Q. How does the chlorine substituent on the thiazole ring influence reactivity in cross-coupling reactions?

- Methodology : The 5-chloro group acts as a directing electron-withdrawing substituent, facilitating Suzuki-Miyaura couplings (e.g., with aryl boronic acids). Computational studies (DFT) can model electronic effects on regioselectivity. Experimentally, compare coupling yields using Pd(OAc)₂/XPhos vs. PdCl₂(dppf) catalysts .

Q. What strategies mitigate racemization during enantioselective derivatization of this compound?

- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Rh(I)-DuPhos catalysts. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and compare kinetic resolution under varying H₂ pressures (1–10 bar) .

Q. How can computational tools predict the compound’s binding affinity in drug-target interactions?

- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) using the compound’s 3D structure (PubChem CID). Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) over 100 ns simulations to identify stable interactions (e.g., hydrogen bonds with Mpro catalytic dyad) .

Q. What are the mechanistic pathways for tert-butyl carbamate cleavage under acidic conditions?

- Methodology : Use TFA (10–50% in DCM) for Boc deprotection. Monitor kinetics via in situ IR to track C=O bond cleavage. Compare with alternative methods (HCl/dioxane) and quantify byproduct formation (tert-butyl cation) via GC-MS .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to reconcile polar vs. nonpolar solvent compatibility?

- Resolution : The compound shows limited solubility in water (<0.1 mg/mL) but moderate solubility in DMSO (20–30 mg/mL). Discrepancies arise from crystallinity variations; sonication in warm DMF (40°C) or co-solvent systems (DCM:MeOH 4:1) can improve dissolution .

Q. Why do some studies report low yields in amide bond formation using this carbamate?

- Resolution : Steric hindrance from the tert-butyl group may impede nucleophilic attack. Mitigate by using coupling agents like HATU/DIPEA instead of EDC/HOBt, or pre-activate the carbamate as a mixed carbonate .

Tables

| Property | Value | Reference |

|---|---|---|

| Molecular weight | 248.73 g/mol (C₉H₁₃ClN₂O₂S) | |

| Melting point | 98–102°C (dec.) | |

| LogP (octanol/water) | 2.8 (predicted) | |

| TPSA (Topological SA) | 64.5 Ų |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.